molecular formula C13H23NO3 B11867170 tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Katalognummer: B11867170
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: BKWLHOFYHKJSBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 5-methyl-7-oxa-2-azaspiro[35]nonane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents to introduce the 5-methyl and 7-oxa groups. The reaction conditions often include the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the product are maintained.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to increase efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating spirocyclic compounds.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its potential as a pharmacophore makes it of interest in drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure may allow it to interact with biological targets in novel ways, leading to new treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials.

Wirkmechanismus

The mechanism by which tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate exerts its effects is not fully understood. its spirocyclic structure likely allows it to interact with specific molecular targets, such as enzymes or receptors, in a unique manner. This interaction can modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 7-hydroxy-7-methyl-2-azaspiro[3.5]nonane-2-carboxylate

Uniqueness

What sets tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate apart from similar compounds is the presence of the 5-methyl and 7-oxa groups. These modifications can significantly alter the compound’s chemical properties and biological activity, making it a unique and valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H23NO3

Molekulargewicht

241.33 g/mol

IUPAC-Name

tert-butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-10-7-16-6-5-13(10)8-14(9-13)11(15)17-12(2,3)4/h10H,5-9H2,1-4H3

InChI-Schlüssel

BKWLHOFYHKJSBI-UHFFFAOYSA-N

Kanonische SMILES

CC1COCCC12CN(C2)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.